molecular formula C16H20N4O B2936541 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide CAS No. 1798035-77-4

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2936541
CAS No.: 1798035-77-4
M. Wt: 284.363
InChI Key: WXEXFBNZXHVLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and a methyl-linked benzamide moiety at the 4-position.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-5-6-13(9-12(11)2)15(21)18-10-14-7-8-17-16(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEXFBNZXHVLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth, differentiation, and immune response.

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding inhibits the kinase’s activity, leading to a disruption in the downstream signaling pathways. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Tyrosine-protein kinase SYK affects various biochemical pathways. These pathways are primarily involved in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism. The disruption of these pathways can lead to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment.

Result of Action

The molecular and cellular effects of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting the activity of Tyrosine-protein kinase SYK, the compound disrupts critical signaling pathways, leading to a halt in cell proliferation. This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Action Environment

The action, efficacy, and stability of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide can be influenced by various environmental factors. These may include the pH and composition of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells

Biological Activity

The compound N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide is a benzamide derivative that has garnered attention in recent years due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that certain benzamide derivatives can inhibit cell proliferation in various cancer cell lines. One study reported IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds ranging from 6.26 μM to 20.46 μM across different assays, indicating their efficacy in targeting tumor cells .

CompoundIC50 (μM)Cell Line
Compound A6.26HCC827
Compound B6.48NCI-H358
Compound C20.46HCC827 (3D assay)
Compound D16.00NCI-H358 (3D assay)

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes associated with cancer progression. For example, certain benzamide derivatives have been identified as inhibitors of nicotinamide adenine dinucleotide kinase (NADK), which plays a role in cellular metabolism and growth regulation . The inhibition of NADK leads to decreased levels of NADP and NADPH, destabilizing dihydrofolate reductase (DHFR) and potentially hindering tumor growth.

Mechanistic Insights

Mechanistic studies have revealed that the biological activity of this compound may be attributed to its ability to disrupt critical signaling pathways within cancer cells. For instance, compounds with similar structures have been shown to modulate the activity of CDC42 GTPases, which are implicated in tumorigenesis and metastasis .

Study on RET Kinase Inhibition

A notable case study involved the synthesis and evaluation of novel benzamide derivatives as RET kinase inhibitors. The study demonstrated that certain analogs exhibited moderate to high potency in inhibiting RET kinase activity, suggesting that modifications in the benzamide structure can enhance biological efficacy . The compound's ability to inhibit cell proliferation driven by RET mutations underscores its therapeutic potential.

Clinical Implications

Clinical applications of compounds like this compound are being explored for their use in targeted therapies for cancer treatment. Early phase clinical trials have indicated promising results, with some patients showing prolonged survival rates when treated with related benzamide derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include benzamide derivatives with variations in substituents on the aromatic rings and the amine-containing side chains. Below is a detailed comparison based on structural and functional attributes:

Substituent Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide (Target) 3,4-dimethylbenzamide; 2-(dimethylamino)pyrimidin-4-ylmethyl ~325.4 (calculated) High lipophilicity (logP ~2.8 est.)
3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide 3,4-dichlorobenzamide; 1-(dimethylamino)cyclohexylmethyl ~369.3 Controlled substance (Hong Kong)
3,4-Dichloro-N-(2-dimethylamino-cyclohexyl)-N-methyl-benzamide 3,4-dichlorobenzamide; 2-dimethylaminocyclohexyl; N-methyl ~383.3 Controlled substance (Hong Kong)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Sulfonamide core; pyrazolo-pyrimidine; chromenone-fluorophenyl 589.1 (M++1) High molecular weight; kinase-targeted activity

Key Observations:

  • Amine Side Chain : The pyrimidinylmethyl side chain in the target compound provides a planar aromatic system, contrasting with the cyclohexylmethyl groups in . This difference could influence target binding specificity, as pyrimidines often engage in π-π stacking with enzyme active sites.

Research Findings and Limitations

  • The dimethylbenzamide group may confer selectivity for specific kinase isoforms.
  • Toxicological Data Gap : The dichloro-benzamide analogs in are regulated due to psychoactive or toxic effects, but the absence of such controls for the target compound implies a safer profile. However, this remains speculative without empirical data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.